molecular formula C20H14N2O2 B14138431 1,3-Diphenylquinazoline-2,4(1H,3H)-dione CAS No. 89267-53-8

1,3-Diphenylquinazoline-2,4(1H,3H)-dione

Cat. No.: B14138431
CAS No.: 89267-53-8
M. Wt: 314.3 g/mol
InChI Key: IBTSLHOKMTYSBK-UHFFFAOYSA-N
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Description

1,3-Diphenylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its two phenyl groups attached to the quinazoline core, which consists of a fused benzene and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenylquinazoline-2,4(1H,3H)-dione can be synthesized through several methods. One common approach involves the cyclization of anthranilic acid derivatives with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.

Another method involves the reaction of 2-aminobenzophenone with phosgene, followed by cyclization in the presence of a base. This method also requires careful control of reaction conditions to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the dione functional group to dihydroquinazoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different chemical and biological properties depending on the nature and position of the substituents.

Scientific Research Applications

1,3-Diphenylquinazoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-diphenylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-2,4-dione: Lacks the phenyl groups, resulting in different chemical and biological properties.

    1,3-Diphenylurea: Similar structure but lacks the fused ring system, leading to different reactivity and applications.

    2-Phenylquinazoline-4(3H)-one: Contains only one phenyl group and a different functional group at position 4.

Uniqueness

1,3-Diphenylquinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of the dione functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

89267-53-8

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

IUPAC Name

1,3-diphenylquinazoline-2,4-dione

InChI

InChI=1S/C20H14N2O2/c23-19-17-13-7-8-14-18(17)21(15-9-3-1-4-10-15)20(24)22(19)16-11-5-2-6-12-16/h1-14H

InChI Key

IBTSLHOKMTYSBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC=C4

Origin of Product

United States

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